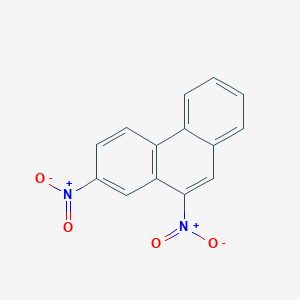
2,10-Dinitrophenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,10-Dinitrophenanthrene (2,10-DNP) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research due to its unique chemical and physical properties. 2,10-DNP is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol, benzene, and chloroform. This compound has a molecular formula of C14H8N2O4 and a molecular weight of 268.22 g/mol.
Mecanismo De Acción
The mechanism of action of 2,10-Dinitrophenanthrene is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress. ROS are highly reactive molecules that can damage cellular structures such as DNA, proteins, and lipids. This oxidative stress can lead to cell death and tissue damage.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that exposure to 2,10-Dinitrophenanthrene can cause a range of biochemical and physiological effects in living organisms. These effects include the induction of oxidative stress, DNA damage, inflammation, and apoptosis. In addition, 2,10-Dinitrophenanthrene has been shown to disrupt cellular signaling pathways and alter gene expression patterns.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,10-Dinitrophenanthrene in lab experiments is its stability and solubility in organic solvents. This makes it easy to handle and use in a wide range of experimental setups. However, one limitation of using 2,10-Dinitrophenanthrene is its potential toxicity and environmental hazards. Careful handling and disposal procedures must be followed to prevent harm to researchers and the environment.
Direcciones Futuras
There are many future directions for research on 2,10-Dinitrophenanthrene. One area of interest is the development of new synthetic methods for producing this compound and its derivatives. Another area of research is the investigation of the mechanisms by which 2,10-Dinitrophenanthrene induces oxidative stress and DNA damage. Additionally, there is a need for more studies on the environmental fate and toxicity of 2,10-Dinitrophenanthrene and other PAHs. Finally, further research is needed to explore the potential therapeutic applications of 2,10-Dinitrophenanthrene and its derivatives in the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 2,10-Dinitrophenanthrene involves the nitration of phenanthrene, which is a common PAH. The nitration reaction is typically carried out using a mixture of nitric acid and sulfuric acid as the nitrating agent. The reaction yields a mixture of nitrophenanthrenes, which can be separated and purified using column chromatography. The final product, 2,10-Dinitrophenanthrene, is obtained as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
2,10-Dinitrophenanthrene has a wide range of scientific research applications, particularly in the fields of organic chemistry, biochemistry, and toxicology. This compound is commonly used as a model compound for studying the behavior of PAHs in the environment and their effects on living organisms. 2,10-Dinitrophenanthrene is also used as a standard reference material for analytical chemistry and as a fluorescent probe for studying protein-ligand interactions.
Propiedades
Número CAS |
159092-71-4 |
|---|---|
Nombre del producto |
2,10-Dinitrophenanthrene |
Fórmula molecular |
C14H8N2O4 |
Peso molecular |
268.22 g/mol |
Nombre IUPAC |
2,10-dinitrophenanthrene |
InChI |
InChI=1S/C14H8N2O4/c17-15(18)10-5-6-12-11-4-2-1-3-9(11)7-14(16(19)20)13(12)8-10/h1-8H |
Clave InChI |
GREJVCGMAWZPOA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(=CC2=C1)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(=CC2=C1)[N+](=O)[O-] |
Otros números CAS |
159092-71-4 |
Sinónimos |
2,10-DINITROPHENANTHRENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B120503.png)
![3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide](/img/structure/B120505.png)
![6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B120508.png)
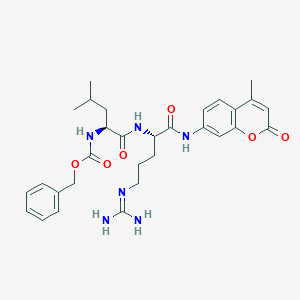
![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)


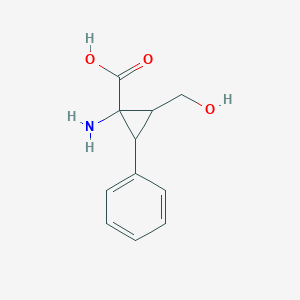



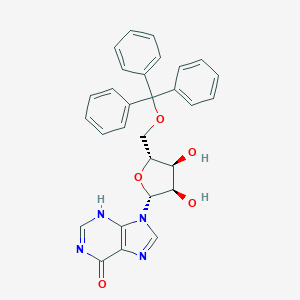
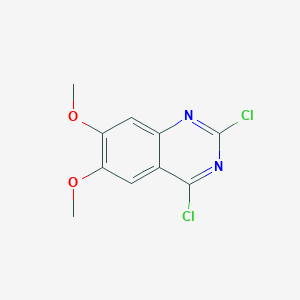
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B120544.png)